
GNE-3511
Overview
Description
GNE-3511 is a potent, orally active, and brain-penetrant dual leucine zipper kinase (DLK/MAP3K12) inhibitor with a Ki of 0.5 nM . DLK is a key regulator of the JNK (c-Jun N-terminal kinase) pathway, which is implicated in neuronal apoptosis, axonal degeneration, and neuroinflammation . Preclinical studies demonstrate its efficacy in mitigating epileptogenesis, cognitive deficits, and neuronal loss in mouse models of temporal lobe epilepsy (TLE). For instance, this compound (1 mg/kg and 5 mg/kg) significantly reduced spontaneous recurrent seizures (SRS) by 40–60% compared to status epilepticus (SE) controls (p<0.01–0.001) and preserved hippocampal neurons in CA1 and dentate gyrus (DG) regions (p<0.0001) . It also improved behavioral outcomes in open-field, elevated plus-maze, and Morris water maze tests, highlighting its neuroprotective and anti-epileptogenic properties .
Preparation Methods
The synthetic route typically includes the use of 2,6-diaminopyridine as a starting material, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the final product . Industrial production methods are not widely documented, but laboratory-scale synthesis involves the use of common organic solvents and reagents under controlled conditions .
Chemical Reactions Analysis
GNE-3511 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Neuroprotection in Epilepsy Models
Overview : GNE-3511 has been studied for its neuroprotective effects in models of temporal lobe epilepsy induced by pilocarpine. The inhibition of DLK is believed to prevent neuronal death and cognitive impairments associated with seizures.
Case Study : A recent study demonstrated that this compound significantly reduced spontaneous seizures and improved cognitive function in mice subjected to status epilepticus. The treatment resulted in:
- Decreased seizure frequency : Both 1 mg/kg and 5 mg/kg doses led to significant reductions in the number of spontaneous seizures compared to control groups (p<0.01 and p<0.001, respectively) .
- Cognitive improvements : Behavioral assessments using the Morris water maze indicated enhanced learning and memory performance in treated groups compared to the status epilepticus group .
Data Table : Effects of this compound on Seizure Activity and Cognitive Function
Treatment Dose | Seizure Frequency (per day) | Morris Water Maze Performance (latency) |
---|---|---|
Control | High | High |
1 mg/kg | Significantly reduced | Significantly improved |
5 mg/kg | Significantly reduced | Significantly improved |
Pain Management
Overview : this compound has also been investigated for its role in modulating pain sensitivity through its action on DLK pathways.
Case Study : Research indicated that this compound effectively prevented mechanical allodynia—a condition where normally non-painful stimuli become painful—following nerve injury. Key findings include:
- Inhibition of pain-related gene expression : The compound reduced the upregulation of pain-associated genes such as Atf3 and Csf1 in dorsal root ganglion neurons .
- Functional outcomes : Mice treated with this compound exhibited reduced sensitivity to mechanical stimuli compared to untreated controls, suggesting its potential as a therapeutic agent for neuropathic pain .
Implications for Neurodegenerative Diseases
Overview : Given its neuroprotective properties, this compound is being explored for broader applications in neurodegenerative diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS).
Case Study : In models of neurodegeneration, this compound has shown:
- Protection against neuronal degeneration : In vitro studies revealed that this compound provided concentration-dependent protection to neurons from degeneration .
- Potential therapeutic pathways : The compound's ability to inhibit DLK suggests it could modulate pathways involved in neuronal stress responses, thereby offering therapeutic potential across various neurodegenerative conditions .
Mechanism of Action
GNE-3511 exerts its effects by inhibiting dual leucine zipper kinase, which is involved in the regulation of neuronal degeneration. The compound binds to the kinase domain of MAP3K12, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition leads to the protection of neurons from degeneration and has shown efficacy in various neurodegenerative disease models .
Comparison with Similar Compounds
Pharmacological Properties
Mechanism and Selectivity
- This compound : Exhibits high selectivity for DLK over related kinases (e.g., JNK1–3 IC50: 129–602 nM; MLK1–3 IC50: 67.8–767 nM) . It suppresses the DLK/JNK/c-Jun axis, reducing neuronal apoptosis (p-c-Jun levels ↓ by 80–90% in retinal ganglion cells) .
- GNE-8505: Another DLK inhibitor with efficacy in chronic neurodegenerative models, such as Alzheimer’s and ALS. While its selectivity profile is less detailed, it shows good tolerability in prolonged studies .
Efficacy in Disease Models
Epilepsy
- This compound : In pilocarpine-induced TLE mice, 5 mg/kg reduced hippocampal neuronal death by 70% (p<0.0001) and SRS frequency by 60% (p<0.001) . Cognitive deficits (e.g., spatial memory in Morris water maze) were also reversed .
- GNE-8505: Not tested in epilepsy models but effective in reducing neurodegeneration in ALS mice .
Neurodegeneration
- This compound : Protected retinal ganglion cells in optic nerve injury models (p-c-Jun ↓, caspase-3+ cells ↓) .
- GNE-8505 : Showed neuroprotection in chronic models without reported adverse effects .
Pharmacokinetics and Tolerability
- GNE-8505 : Demonstrated safety in multi-dose regimens, suggesting suitability for chronic use .
- GW806742X: Limited pharmacokinetic data, but effective in delaying necroptosis at micromolar concentrations .
Limitations and Advantages
Biological Activity
GNE-3511 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12. This compound has garnered attention for its potential therapeutic effects in various neurodegenerative conditions, particularly epilepsy. The following sections detail the biological activity of this compound, including its mechanisms of action, experimental findings, and implications for treatment.
DLK is a critical regulator of neuronal degeneration and is implicated in the pathophysiology of several neurodegenerative diseases. This compound inhibits the DLK/JNK signaling pathway, which is activated during neuronal stress and injury. By inhibiting this pathway, this compound can prevent neuronal death and promote neuroprotection.
1. In Vivo Studies
Recent studies have demonstrated the efficacy of this compound in preventing epileptogenesis and cognitive deficits in animal models. A study involving pilocarpine-induced status epilepticus (SE) in mice reported significant findings:
- Seizure Prevention : this compound treatment resulted in a significant reduction in spontaneous seizures. In the study, both 1 mg/kg and 5 mg/kg doses showed a decrease in seizure frequency compared to the SE group (p<0.01 and p<0.001, respectively) .
- Neuroprotection : Histological examinations indicated that this compound provided neuroprotection in the hippocampal CA1 area and dentate gyrus, with significant reductions in neuronal degeneration observed (p<0.0001) .
- Cognitive and Behavioral Assessments : Behavioral tests, including open field, elevated plus maze, and Morris water maze assessments, indicated that this compound-treated groups exhibited less anxiety and improved memory performance compared to the SE group (p<0.001) .
2. Biochemical Analysis
Biochemical assays revealed that this compound treatment led to reduced levels of c-Jun protein, a marker associated with neuronal stress response. The SE group exhibited significantly higher c-Jun levels compared to control and treated groups (p<0.0001) .
Data Summary
The following table summarizes key findings from studies on this compound:
Parameter | Control | SE Group | This compound (1 mg/kg) | This compound (5 mg/kg) |
---|---|---|---|---|
Spontaneous Seizures (per day) | - | High | Low (p<0.01) | Very Low (p<0.001) |
Neuronal Degeneration | Minimal | High | Reduced | Significantly Reduced |
c-Jun Protein Levels | Baseline | Elevated | Lowered | Significantly Lowered |
Anxiety Levels | Low | High | Reduced | Significantly Reduced |
Memory Performance | Normal | Impaired | Improved | Significantly Improved |
Case Studies
In addition to the aforementioned studies, other research has indicated that this compound may also play a role in models of Alzheimer's disease and amyotrophic lateral sclerosis (ALS). These studies suggest that DLK inhibition could be beneficial across a range of neurodegenerative disorders by mitigating neuronal damage and promoting recovery pathways .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of GNE-3511 in neurodegenerative models, and how is its target engagement validated experimentally?
this compound inhibits dual leucine zipper kinase (DLK), a key regulator of the JNK pathway, with a Ki of 0.5 nM. Target engagement is validated through downstream biomarkers like phosphorylated c-Jun (p-c-Jun), which decreases dose-dependently in animal models (e.g., optic nerve injury and MPTP-induced Parkinson’s disease). Western blotting and immunohistochemistry are standard methods to quantify p-c-Jun levels in brain tissues .
Q. Which preclinical models are most relevant for evaluating this compound's efficacy in Alzheimer’s disease and epilepsy research?
Key models include:
- Pilocarpine-induced temporal lobe epilepsy (TLE) : Measures seizure frequency, neuronal apoptosis (via caspase-3 cleavage), and cognitive deficits .
- MPTP-induced Parkinson’s model : Evaluates dopaminergic neuron survival in the substantia nigra .
- Optic nerve crush : Assesses axonal degeneration and p-c-Jun suppression in retinal ganglion cells .
Q. How is this compound administered in vivo, and what are critical pharmacokinetic considerations?
this compound is administered orally at doses of 25–75 mg/kg in rodent models. Critical factors include:
- Brain penetration : Confirmed via LC-MS analysis of brain-to-plasma ratios.
- Dosing frequency : Adjusted based on compound half-life (e.g., twice daily in chronic models) .
Advanced Research Questions
Q. How can researchers address variability in this compound’s neuroprotective effects across acute vs. chronic neurodegeneration models?
Variability arises from differences in JNK pathway activation timing. In acute models (e.g., nerve crush), DLK inhibition shows immediate p-c-Jun suppression. In chronic models (e.g., Alzheimer’s), longitudinal studies with staggered dosing (e.g., 37.5 mg/kg for 10 weeks) are required to assess delayed neuroprotection. Data normalization to baseline neuronal counts and stratification by disease stage are recommended .
Q. What methodological approaches confirm DLK selectivity of this compound over homologous kinases like JNK or MLK?
Selectivity is validated via:
- Kinase profiling assays : IC50 values for JNK1/2/3 (>129 nM), MLK1/2/3 (>67.8 nM), and MKK4/7 (>602 nM) confirm >100-fold selectivity for DLK .
- Genetic knockout models : Comparing effects in DLK-deficient vs. wild-type mice eliminates off-target confounding .
Q. How should contradictory data on this compound’s efficacy in different neuronal subtypes be resolved?
Discrepancies (e.g., stronger effects in retinal vs. hippocampal neurons) may reflect tissue-specific DLK expression or blood-brain barrier heterogeneity. Single-cell RNA sequencing of DLK-expressing neurons and region-specific pharmacokinetic profiling are critical for mechanistic clarification .
Q. What strategies optimize experimental protocols for measuring this compound’s impact on cognitive-behavioral outcomes?
Use standardized behavioral assays (e.g., Morris water maze for memory, open-field test for anxiety) with blinded scoring. Combine with histopathology (e.g., NeuN+ cell counts in CA1/DG regions) to correlate functional and structural outcomes. Statistical power analysis is essential due to inter-subject variability in neurobehavioral models .
Q. Methodological Challenges & Data Analysis
Q. How can researchers mitigate confounding factors when analyzing this compound’s effects on neuronal apoptosis?
- Control for off-target apoptosis : Include a DLK-independent apoptosis inducer (e.g., staurosporine) to isolate DLK-specific effects.
- Quantitative imaging : Use automated cell-counting software (e.g., ImageJ plugins) to minimize bias in caspase-3+ or TUNEL+ cell quantification .
Q. What statistical frameworks are appropriate for dose-response studies of this compound?
Non-linear regression (e.g., log[inhibitor] vs. response curves) models dose-dependent effects on endpoints like p-c-Jun levels. For behavioral data, mixed-effects models account for repeated measures and inter-individual variability .
Q. How should researchers validate transcriptomic changes associated with this compound treatment?
Combine RNA-seq with functional assays (e.g., siRNA knockdown of DLK) to confirm causality. Prioritize genes in the JNK pathway (e.g., c-Jun, Bim) and validate via qPCR or Western blot .
Properties
IUPAC Name |
2-[[6-(3,3-difluoropyrrolidin-1-yl)-4-[1-(oxetan-3-yl)piperidin-4-yl]pyridin-2-yl]amino]pyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N6O/c24-23(25)4-8-31(15-23)22-11-18(17-2-6-30(7-3-17)19-13-32-14-19)10-21(29-22)28-20-9-16(12-26)1-5-27-20/h1,5,9-11,17,19H,2-4,6-8,13-15H2,(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFIAUKMKYHHFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NC(=C2)N3CCC(C3)(F)F)NC4=NC=CC(=C4)C#N)C5COC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.